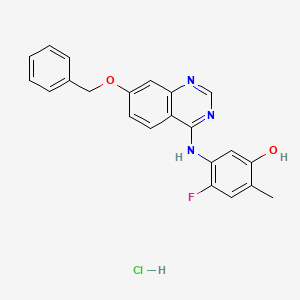

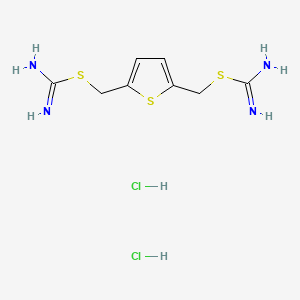

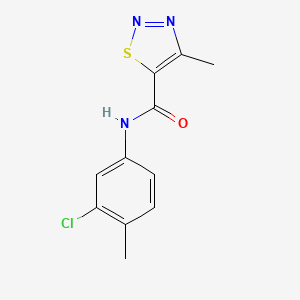

![molecular formula C11H10N2S B1663729 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene CAS No. 245744-10-9](/img/structure/B1663729.png)

6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene

Descripción general

Descripción

“6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene” is a chemical compound with the molecular formula C11H10N2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding fused imidazo-triazole derivatives .Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene” includes a benzothiophene ring fused with an imidazole ring . The InChI representation of the molecule isInChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) . Physical And Chemical Properties Analysis

The molecular weight of “6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene” is 202.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 1. The exact mass and monoisotopic mass of the molecule are 202.05646950 g/mol .Aplicaciones Científicas De Investigación

α2D Adrenergic Receptor Agonist

RWJ 52353 is an orally potent, highly selective α2D adrenergic receptor agonist . The Ki values are 1.5 nM for α2D-ARs, 254 nM for α2A-ARs, 621 nM for α2B-ARs, and 443 nM for α1-ARs . This indicates that RWJ 52353 has a high affinity for α2D-ARs compared to other adrenergic receptors.

Potential Analgesic Effects

RWJ 52353 has demonstrated potential analgesic effects . It has shown analgesic activity in abdominal tests in rats and mice, and improved agitation in mice in the hot plate test and tail flick test .

Regulation of Organic Cation Transporter (OCT) Subtypes

RWJ 52353 also regulates the organic cation transporter (OCT) subtype . It inhibits rOCT1 and rOCT2 with IC50s of 100 μM and 20 μM respectively . It also activates rOCT3, affecting the transport of [3H]-1-Methyl-4-phenylpyridinium ([3H]MPP) in cells .

In Vivo Studies

In vivo studies have shown that RWJ 52353 has an inhibitory effect on the induced abdominal pain model in mice, with an inhibition rate of 100% . The ED50s in the mouse abdominal pain model are 15.1 mg/kg (po) and 11.6 mg/kg (po) respectively . RWJ 52353 can also reduce the risk of mice in the hot plate test (48°C) and shaking. The degree of pain in the tail experiment, ED50s are 25.9 mg/kg (po) and 100.2 mg/kg (po) respectively .

Pharmacological Research

RWJ 52353 can be used in pharmacological research to study the function and regulation of α2D adrenergic receptors and OCTs .

Direcciones Futuras

Imidazole derivatives, including “6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on exploring the potential applications of these compounds in various therapeutic areas.

Mecanismo De Acción

Target of Action

RWJ 52353 is a selective, orally active ligand for the α2D adrenoceptor . It binds to α2D, α2A, α2B, and α1 receptors . The α2D adrenoceptor is a subtype of the α2 adrenergic receptor, which is a type of G protein-coupled receptor (GPCR) that is widely distributed in the body and plays a crucial role in the nervous system.

Mode of Action

RWJ 52353 acts as an agonist at the α2D adrenoceptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions inside the cell. The binding affinities (Ki) for α2D, α2A, α2B, and α1 receptors are 1.5, 254, 621, and 443 nM respectively .

Biochemical Pathways

The activation of the α2D adrenoceptor by RWJ 52353 leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell. This can result in various downstream effects, including a reduction in neurotransmitter release, which can lead to analgesic effects .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability.

Result of Action

RWJ 52353 exhibits analgesic efficacy in a mouse abdominal irritation test (MAIT), with an ED50 of 15.1 mg/kg . This suggests that the compound may have potential as a pain reliever.

Propiedades

IUPAC Name |

5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAADWHDQAKDYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)